molecular formula C9H5BrClN B1373799 7-Bromo-3-chloroisoquinoline CAS No. 1029720-65-7

7-Bromo-3-chloroisoquinoline

Cat. No. B1373799
M. Wt: 242.5 g/mol
InChI Key: GPICPAIKTJPYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-chloroisoquinoline is a chemical compound with the CAS Number: 1029720-65-7 . It has a molecular weight of 242.5 .


Molecular Structure Analysis

The molecular formula of 7-Bromo-3-chloroisoquinoline is C9H5BrClN . The InChI code is 1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H . The canonical SMILES representation is C1=CC(=CC2=CN=C(C=C21)Cl)Br .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-3-chloroisoquinoline is 242.50 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 12.9 Ų . It has a complexity of 165 .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Formation of Substituted Isoquinolines : 7-Bromo-3-chloroisoquinoline and related halogenated isoquinolines exhibit interesting chemical behaviors in reactions involving amide ions in ammonia, leading to various substitution products. These halogenated isoquinolines, including 7-bromo and 3-chloro derivatives, demonstrate the ability to form σ complexes in reactions, offering insights into their potential for synthesizing new compounds (Zoltewicz & Oestreich, 1991).

Synthesis and Derivatives

  • Synthesis of Fluoromethyl-Containing Analogs : Research on the synthesis of fluoromethyl-containing analogs of antitumor alkaloids highlights the significance of halogenated quinolines, including bromo-chloro derivatives, in the development of potential anticancer agents (Golubev et al., 2010).

  • Conversion of Bromo to Chloro Compounds : Pyridine hydrochloride is an efficient reagent for converting bromo compounds to chloro compounds in pyridine and quinoline series, which could include derivatives of 7-Bromo-3-chloroisoquinoline, thereby enabling the synthesis of various chlorinated compounds (Mongin et al., 1996).

Biological Applications and Studies

  • Casein Kinase I Inhibitor : A study on N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a related compound, as a selective inhibitor of casein kinase I, demonstrates the potential of chloroisoquinoline derivatives in biochemical research and drug development (Chijiwa et al., 1989).

  • Anti-Plasmodial Activity in Quinoline Derivatives : Studies on the structure-activity relationships among 4-aminoquinolines reveal that variations in the halogen substituents, like bromo and chloro, at specific positions can significantly affect their anti-plasmodial activity against Plasmodium falciparum (De et al., 1998).

Safety And Hazards

7-Bromo-3-chloroisoquinoline has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

7-bromo-3-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPICPAIKTJPYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679865
Record name 7-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-chloroisoquinoline

CAS RN

1029720-65-7
Record name 7-Bromo-3-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-chloroisoquinoline
Reactant of Route 2
7-Bromo-3-chloroisoquinoline
Reactant of Route 3
7-Bromo-3-chloroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Bromo-3-chloroisoquinoline
Reactant of Route 5
7-Bromo-3-chloroisoquinoline
Reactant of Route 6
7-Bromo-3-chloroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.